p-Mentha-8-Thiol-3-One Acetate
Overview
Description
p-Mentha-8-Thiol-3-One Acetate: is a sulfur-containing organic compound known for its potent blackcurrant flavor. It is a derivative of p-Mentha-8-Thiol-3-One, which is found in buchu leaf oil. This compound is widely used in the flavor and fragrance industry due to its unique olfactory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Pulegone: p-Mentha-8-Thiol-3-One can be synthesized by reacting pulegone with hydrogen sulfide in the presence of a base such as triethylamine.
Cysteine Conjugate Method: Another method involves coupling cysteine with a hydrocarbon compound to form a cysteine conjugate, which is then reacted with β-lyase to produce p-Mentha-8-Thiol-3-One.
Industrial Production Methods: Industrial production often involves the reaction of pulegone or isopulegone with hydrogen sulfide and ethanolic potassium hydroxide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Mentha-8-Thiol-3-One can undergo oxidation reactions, forming sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a flavoring agent in various food products due to its blackcurrant flavor .
- Employed in the synthesis of other sulfur-containing compounds.
Biology:
- Studied for its potential antimicrobial properties.
Medicine:
- Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with olfactory receptors due to its sulfur-containing structure, which is responsible for its strong scent.
- It may also interact with microbial cell membranes, leading to its potential antimicrobial effects.
Comparison with Similar Compounds
8-Mercaptomenthone: Another sulfur-containing compound with a similar structure and odor profile.
Buchu Mercaptan: Known for its blackcurrant flavor, similar to p-Mentha-8-Thiol-3-One.
Uniqueness:
- p-Mentha-8-Thiol-3-One Acetate is unique due to its specific combination of sulfur and acetate groups, which contribute to its distinct flavor and fragrance properties.
Properties
IUPAC Name |
S-[2-(4-methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXPURQVAMENCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866610 | |
Record name | S-[2-(4-Methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94293-57-9 | |
Record name | S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94293-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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